molecular formula C9H6N2O2 B147351 8-Nitroquinoline CAS No. 607-35-2

8-Nitroquinoline

Cat. No. B147351
CAS RN: 607-35-2
M. Wt: 174.16 g/mol
InChI Key: OQHHSGRZCKGLCY-UHFFFAOYSA-N
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Description

8-Nitroquinoline is a compound that has been extensively studied due to its various biological activities and applications. It is known for its antibacterial properties, as well as its potential as an anticancer agent. The compound has been used in the synthesis of various derivatives, which have been evaluated for their enhanced biological activities .

Synthesis Analysis

The synthesis of 8-nitroquinoline derivatives often involves the preparation of key synthons, such as 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, which can be further modified by introducing different substituents. For instance, the introduction of substituted primary amine appendages at the C-7 position can yield a range of derivatives with varying antibacterial activities . Another approach to synthesizing 8-nitroquinoline derivatives, such as 8-nitroquinoline-2-carboxylic acid, involves nitration, bromination, and hydrolysis steps, with the optimization of conditions leading to high yields .

Molecular Structure Analysis

The molecular structure of 8-nitroquinoline and its derivatives has been characterized using various spectroscopic techniques, including NMR, IR, and MS. These studies have confirmed the expected structures of the synthesized compounds . Additionally, the crystal structures of certain 8-nitroquinoline derivatives have been determined, revealing details such as octahedral coordination in Ni(II) complexes .

Chemical Reactions Analysis

8-Nitroquinoline undergoes various chemical reactions, including proton transfer when interacting with aromatic carboxylic acids, leading to the formation of proton-transfer compounds with chain polymeric structures . The compound also exhibits photosensitivity, with studies showing that it can undergo excited state proton transfer in the triplet state . Furthermore, the oxidative degradation of 8-nitroquinoline with hydrogen peroxide in acetic acid has been investigated, suggesting a mechanism involving epoxidation of the quinoline ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-nitroquinoline and its derivatives have been explored through experimental and theoretical methods. Spectroscopic characterization, DFT calculations, and molecular dynamics simulations have been used to evaluate the reactive properties of these compounds. Studies have shown that 8-nitroquinoline derivatives exhibit nonlinear optical (NLO) behavior, which could be useful for the development of NLO materials . Additionally, the electronic properties, such as HOMO and LUMO energies, have been measured to understand the influence of substituent groups on the compound's behavior .

Scientific Research Applications

  • Carcinogenicity in Rats : Takahashi, M. et al. (1978) studied the carcinogenicity of 8-Nitroquinoline in Sprague-Dawley rats. They found that oral administration of 8-Nitroquinoline induced squamous cell carcinomas in the upper digestive tract, particularly in the forestomach, as well as lung adenomas, demonstrating its carcinogenic potential in rats (Takahashi et al., 1978).

  • Environmental Detection : Rumlová, T. et al. (2015) focused on the application of a silver solid electrode for voltammetric determination of 8-Nitroquinoline in drinking and river water. This highlights its environmental relevance and the need for detection methods in aquatic systems (Rumlová et al., 2015).

  • Photochemistry and Photoreactivity : Wang, R. et al. (2022) investigated the photochemistry of 8-Hydroxy-5-nitroquinoline, related to 8-Nitroquinoline, in acetonitrile using transient absorption and time-resolved resonance Raman spectroscopies. They observed intramolecular proton transfer in the excited state, providing insights into the photoreactivity of such compounds (Wang et al., 2022).

  • Antibacterial Properties : Al-Hiari, Y. et al. (2007) synthesized new 8-nitrofluoroquinolone derivatives and investigated their antibacterial properties. They found that these compounds showed interesting antibacterial activity against both gram-positive and gram-negative strains (Al-Hiari et al., 2007).

  • Corrosion Inhibition : Wang, D. et al. (2015) used 8-Nitroquinoline as an inhibitor to examine its corrosion protection effect on AA5052 aluminium alloy in NaCl solution. They found it to be an effective corrosion inhibitor, forming a protective film on the alloy surface (Wang et al., 2015).

  • Antimicrobial and Anti-Alzheimer Agents : Joaquim, A. R. et al. (2021) discussed the development of 8-hydroxyquinoline derivatives as novel antimicrobial and anti-Alzheimer agents. This study highlights the potential therapeutic applications of 8-Nitroquinoline and its derivatives (Joaquim et al., 2021).

Safety And Hazards

8-Nitroquinoline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also suspected of causing genetic defects and cancer .

Future Directions

Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry. Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .

properties

IUPAC Name

8-nitroquinoline
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InChI

InChI=1S/C9H6N2O2/c12-11(13)8-5-1-3-7-4-2-6-10-9(7)8/h1-6H
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InChI Key

OQHHSGRZCKGLCY-UHFFFAOYSA-N
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Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])N=CC=C2
Source PubChem
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Molecular Formula

C9H6N2O2
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DSSTOX Substance ID

DTXSID6020985
Record name 8-Nitroquinoline
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Molecular Weight

174.16 g/mol
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Physical Description

Solid; [HSDB] Yellow powder; [Alfa Aesar MSDS]
Record name 8-Nitroquinoline
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Solubility

Slightly soluble in water. Soluble in ethanol, ethyl ether, benzene, chloroform, and dilute acid., Soluble in hot water
Record name 8-NITROQUINOLINE
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Vapor Pressure

0.000138 [mmHg]
Record name 8-Nitroquinoline
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Product Name

8-Nitroquinoline

Color/Form

Monoclinic prisms from alcohol

CAS RN

607-35-2
Record name 8-Nitroquinoline
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Melting Point

91.5 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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